benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
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Overview
Description
Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound with a complex structure that includes both benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves the reaction of benzyl alcohol with (E)-3-phenylprop-2-enoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl acrylate: Similar in structure but lacks the phenylprop-2-enoyl group.
Ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Contains a cyano group and an ethoxyphenyl group, differing in functional groups and overall structure.
Uniqueness
Benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to its combination of benzyl, phenyl, and prop-2-enoyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
benzyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-24(17-16-20-10-4-1-5-11-20)26-23(18-21-12-6-2-7-13-21)25(28)29-19-22-14-8-3-9-15-22/h1-18H,19H2,(H,26,27)/b17-16+,23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALNIFORSZPSX-PNUIMDNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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